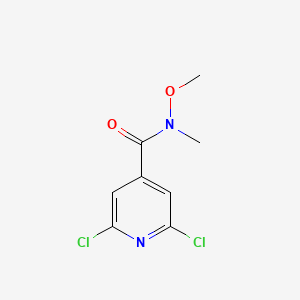
2,6-Dichloro-N-methoxy-N-methylisonicotinamide
Vue d'ensemble
Description
2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a chemical compound with the CAS Number: 848498-98-6 . It has a molecular weight of 235.07 and its IUPAC name is 2,6-dichloro-N-methoxy-N-methylisonicotinamide . It is a solid substance and is used in scientific research.
Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide is C8H8Cl2N2O2 . The InChI Code is 1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a chemical compound that might be involved in various scientific studies due to its structural properties. This document synthesizes the current scientific research applications related to this compound, focusing on areas excluding drug use, dosage, and side effects.
Research Insights
Pharmacological Studies : The compound's involvement in pharmacological research is significant, particularly in understanding its interactions and effects within biological systems. Nicergoline, a related compound, demonstrates alpha-blocking activity, impacting blood pressure and heart rate, and increasing blood flow in the brain without affecting central nervous system functions unless in high doses. It is noted for its low acute and chronic toxicity in various animal species (Moretti, Arcari, & Pegrassi, 1979).
Environmental and Agricultural Applications : Certain dichlorophenoxy compounds, similar in structure to 2,6-Dichloro-N-methoxy-N-methylisonicotinamide, are extensively used in agriculture as herbicides. Their environmental impact, mechanisms of action, and implications for public health are areas of active research. Studies investigate the potential associations between exposure to such compounds and various health risks, aiming to understand their safety and efficacy (Stackelberg, 2013).
Chemical Properties and Synthesis : The chemical synthesis and properties of compounds like 2,6-Dichloro-N-methoxy-N-methylisonicotinamide are crucial for developing new pharmaceuticals and agricultural chemicals. Research in this area focuses on optimizing synthesis routes, understanding chemical behavior, and evaluating potential applications beyond the current scope.
Toxicological and Safety Assessments : Comprehensive toxicological studies are vital to ensure the safety of chemical compounds for both human health and the environment. These assessments involve determining the toxicokinetic and toxicodynamic profiles, elucidating mechanisms of toxicity, and evaluating long-term exposure risks.
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . The hazard statements include H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2,6-dichloro-N-methoxy-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPBNJWZTJOZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-N-methoxy-N-methylisonicotinamide | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile](/img/structure/B3038197.png)

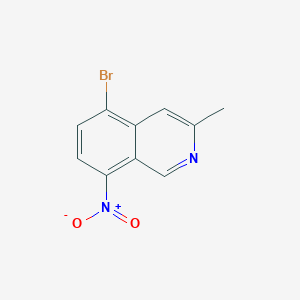


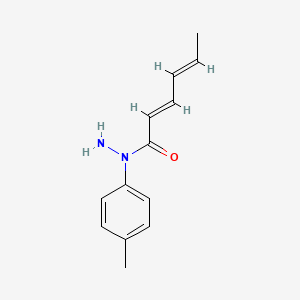
![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)
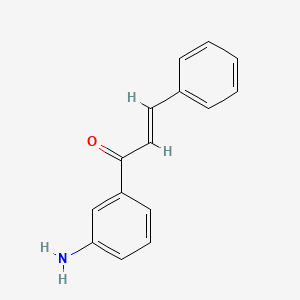

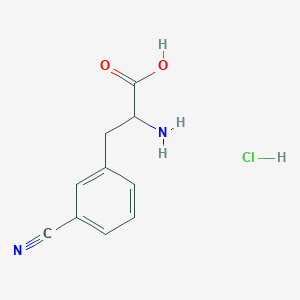

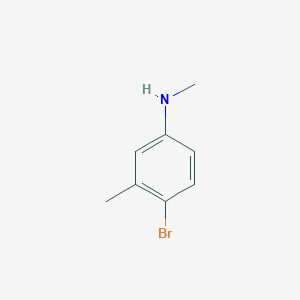
![6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038216.png)
![6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038217.png)